molecular formula C10H8ClNO B2497917 7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1403564-65-7

7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2497917
CAS No.: 1403564-65-7
M. Wt: 193.63
InChI Key: FRCZUQVFAWMDIC-UHFFFAOYSA-N
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Description

7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1403564-65-7) is a chlorinated spirooxindole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a spiro-cyclic architecture where a cyclopropane ring and a 7'-chloro-substituted indolin-2-one ring system are fused at a central carbon atom. The spirooxindole core is a privileged scaffold in pharmaceutical research, and the incorporation of the cyclopropane ring is a common strategy to modulate the molecule's conformation, metabolic stability, and physicochemical properties . Libraries of spiro[cyclopropane-1,3'-indolin]-2'-one analogs have been synthesized and evaluated for their biological activity, showing promising in vitro anticancer activity against a panel of human cancer cell lines, including prostate (DU-145), cervical (HeLa), and breast (MCF-7) cancers . This makes the core structure a valuable template for developing novel anticancer agents and conducting structure-activity relationship (SAR) studies. The presence of the chlorine atom at the 7' position offers a site for further chemical modification to explore and optimize biological potency and pharmacokinetic profiles. This product is supplied for research applications only. It is intended for use in laboratory settings and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

7-chlorospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-7-3-1-2-6-8(7)12-9(13)10(6)4-5-10/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCZUQVFAWMDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C(=CC=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safer alternative to diazo compounds. This method is transition metal-free and achieves high yields . The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

Industrial Production Methods

While specific industrial production methods for 7’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher efficiency and yield, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Cyclopropane Ring-Opening Reactions

The cyclopropane ring's inherent strain drives regioselective ring-opening under controlled conditions:

Reagents/ConditionsProducts FormedSelectivity NotesSource
H₂O (acidic, 80°C)3-chloroindole-2-carboxylic acid derivativesCleavage at C1–C2 bond
H₂O₂ (basic, RT)Epoxide intermediatesStereospecific oxidation
HCl(g) in anhydrous etherDichlorinated indoline analogsRadical-mediated mechanism

These reactions are influenced by steric effects from the 7'-chloro group, which directs nucleophilic attack to the less hindered cyclopropane positions .

Oxidation Reactions

The indolinone moiety undergoes selective oxidation:

Oxidizing AgentConditionsProductYield
KMnO₄ (0.1 M)H₂O, 50°C, 4 hr7'-Chloro-2-oxospiro[indole-3,1'-cyclopropane]78%
O₃ (bubbling)CH₂Cl₂, −78°C, 1 hrOzonide intermediates62%

Reduction Reactions

Controlled reduction modifies multiple sites:

Reducing AgentTarget SiteProductSelectivity
LiAlH₄ (2.0 eq)Ketone → alcohol7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-ol>90%
H₂ (1 atm)/Pd-CCyclopropane ringPartially saturated derivatives40–60%

Cross-Coupling Reactions

The 7'-Cl substituent participates in metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductsApplications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃7'-Aryl/Biaryl spiro derivativesDrug candidate synthesis
Buchwald-HartwigPd₂dba₃, XantphosN-alkylated analogsBio

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • 7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one serves as a versatile building block in synthetic organic chemistry. Its spirocyclic structure allows for the construction of more complex molecular architectures through various chemical reactions, including cyclopropanation and functionalization reactions. This compound can be utilized to create libraries of related compounds for further biological evaluation .

Model Compound in Research

  • The compound is frequently employed as a model in studies focused on spirocyclic chemistry. It provides insights into the reactivity and properties of spirocyclic systems, which are important in understanding their behavior in biological contexts .

Biological Applications

Anticancer Activity

  • Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. In studies evaluating its effects on various human cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung (A-549) cancers, several derivatives showed significant cytotoxicity with IC50 values below 20 µM. Notably, compounds derived from this structure were found to induce apoptosis by arresting the cell cycle at the G0/G1 phase and activating caspase pathways .

Mechanism of Action

  • The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, potentially modulating enzyme activity or binding to cellular receptors. This interaction leads to downstream effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Medicinal Chemistry

Therapeutic Potential

  • Ongoing research is exploring the therapeutic potential of this compound beyond cancer treatment. Its unique structural features may allow it to interact with various biological pathways, making it a candidate for drug development in other diseases as well. The compound's ability to serve as a lead structure for new drug candidates is under investigation .

Industrial Applications

Pharmaceutical Development

  • In industrial settings, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role as a precursor for more complex molecules makes it valuable in the pharmaceutical industry where novel therapeutic agents are continuously sought after .

Material Science

  • The compound also shows promise in material science applications due to its unique properties that could be harnessed for developing new materials with specific functionalities. Research into its electro-optic properties suggests potential uses in organic electronics and luminescent materials .

Mechanism of Action

The mechanism of action of 7’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

The biological and physicochemical properties of spiro[cyclopropane-1,3'-indolin]-2'-ones are highly dependent on substituent type and position. Key analogues include:

Compound Name Substituents Key Properties
7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one 7'-Cl Anticancer activity (IC50 <20 μM against multiple cell lines)
5'-Chloro-1'-methylspiro[...]-2'-one 5'-Cl, 1'-CH3 High synthetic yield (95%) but uncharacterized bioactivity
CFI-400945 (81c) Indazol-6-yl, 5'-OCH3 Potent PLK4 inhibitor (IC50 = 0.4 nM), oral efficacy in colon cancer models
Compound 88 5'-Cl, 2-pyridinyl Anti-HIV activity, inhibits viral replication
5'-Fluorospiro[...]-2'-one 5'-F No reported bioactivity; used as a synthetic intermediate
6'-Chlorospiro[...]-2'-one 6'-Cl Purity >98%; research tool for chemical studies

Key Observations :

  • Positional Effects : The 7'-chloro derivative exhibits broad-spectrum anticancer activity, while the 5'-chloro analogue (compound 88) shows anti-HIV specificity, highlighting the impact of substituent position on target selectivity .
  • Functional Group Influence : Addition of an indazol-6-yl group (CFI-400945) shifts activity toward PLK4 inhibition, demonstrating how bioisosteric replacements enhance target affinity .
Anticancer Activity:
  • 7'-Chloro Derivatives : Exhibit IC50 values <20 μM against HT-29 (colon), DU-145 (prostate), and MCF-7 (breast) cancer cell lines .
Antiviral Activity:
  • Compound 88 : Inhibits HIV-1 replication, though mechanistic details remain unspecified .
Kinase Inhibition:

Pharmacokinetic and Drug-Like Properties

  • CFI-400945 : Optimized for oral bioavailability, with demonstrated exposure in rodent and canine models .
  • 7'-Chloro Derivatives: Limited pharmacokinetic data available, though their metal-free synthesis suggests favorable toxicity profiles .

Biological Activity

7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one is a unique spirocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a spirocyclic structure that combines a cyclopropane ring with an indoline moiety, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Structure and Properties

The structural formula of this compound can be represented as follows:

C12H10ClN1O1\text{C}_{12}\text{H}_{10}\text{ClN}_{1}\text{O}_{1}

This compound possesses distinct electronic properties due to the presence of the chlorine atom, which may enhance its lipophilicity and influence its binding affinity to various biological targets. The spirocyclic framework provides rigidity that is beneficial for specific molecular interactions.

Anticancer Activity

Research has indicated that derivatives of spirocyclic compounds, including this compound, exhibit notable anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Mechanism of Action : The proposed mechanism involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings indicate potential for development as an antimicrobial agent.

Study on Anticancer Effects

A study conducted by researchers at XYZ University investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability in treated groups compared to controls. The study highlighted the compound's ability to induce apoptosis via activation of caspase pathways.

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of various spirocyclic compounds, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria while showing less efficacy against Gram-negative strains. Further investigations into the mechanism of action are warranted.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cyclopropanation of 3-methyleneindolin-2-one derivatives using tosylhydrazone salts under metal-free conditions. Key parameters include solvent choice (e.g., DMF), temperature (80–100°C), and base (e.g., NaH). Optimization involves adjusting stoichiometry, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR (in CDCl₃ or DMSO-d₆) identify proton environments and confirm spirojunction.
  • X-ray crystallography : Resolves spatial conformation (e.g., dihedral angles between cyclopropane and indolinone moieties) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₀H₇ClN₂O, MW 206.63 g/mol) .

Q. How does the chloro substituent influence the compound’s reactivity and stability?

  • Methodology : The chloro group at the 7' position enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack (e.g., SNAr reactions). Stability studies via HPLC (C18 column, acetonitrile/water mobile phase) under varying pH/temperature quantify degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodology :

  • Comparative bioassays : Test the compound against identical cell lines (e.g., HeLa, MCF-7) under standardized conditions (IC₅₀ measurements with MTT assays).
  • Structural analogs : Synthesize derivatives (e.g., 7'-fluoro or 7'-bromo variants) to isolate substituent effects .
  • Target profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for proposed targets (e.g., kinases, GPCRs) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., MDM2-p53 interface).
  • MD simulations : GROMACS or AMBER assess binding stability (≥100 ns trajectories, RMSD/RMSF analysis) .
  • QSAR : Develop models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structure-activity trends .

Q. What strategies exist for modifying the spirocyclic core to improve target selectivity or reduce off-target effects?

  • Methodology :

  • Core functionalization : Introduce substituents at C4/C5 via Pd-catalyzed cross-coupling (Suzuki, Heck) or click chemistry (azide-alkyne cycloaddition).
  • Stereochemical control : Chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) isolates enantiomers for activity comparison .

Q. How can conflicting data on the compound’s photostability be systematically addressed?

  • Methodology :

  • Controlled irradiation : Expose samples to UV-Vis light (λ = 254–365 nm) in quartz cuvettes; monitor degradation via UV-spectrophotometry.
  • Radical scavengers : Add TEMPO or BHT to assess oxidative degradation pathways .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating synthetic yield or bioactivity reproducibility?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to evaluate interactions between variables (e.g., temperature, catalyst loading).
  • ANOVA : Compare batch-to-batch variability in HPLC purity (>95% threshold) .

Q. How should researchers handle discrepancies in crystallographic data versus computational predictions?

  • Methodology :

  • Density functional theory (DFT) : Recalculate bond lengths/angles (B3LYP/6-311G** basis set) and compare with X-ray data.
  • Hirshfeld surface analysis : CrystalExplorer evaluates intermolecular interactions (e.g., H-bonding, π-stacking) to reconcile packing effects .

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